molecular formula C23H22N2O3S B11227106 6-ethyl-N-(2-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-ethyl-N-(2-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11227106
M. Wt: 406.5 g/mol
InChI Key: MIJGKWQVUZDDSF-UHFFFAOYSA-N
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Description

6-ethyl-N-(2-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the thiazine family Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(2-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may employ green synthesis methods to minimize environmental impact. These methods often involve the use of eco-friendly solvents and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(2-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized thiazine compounds .

Scientific Research Applications

6-ethyl-N-(2-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-N-(2-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-N-(2-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific substitution pattern and the presence of both ethyl and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

6-ethyl-N-(2-ethylphenyl)-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H22N2O3S/c1-3-16-9-5-7-11-20(16)24-23(26)17-13-14-21-19(15-17)18-10-6-8-12-22(18)29(27,28)25(21)4-2/h5-15H,3-4H2,1-2H3,(H,24,26)

InChI Key

MIJGKWQVUZDDSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC

Origin of Product

United States

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